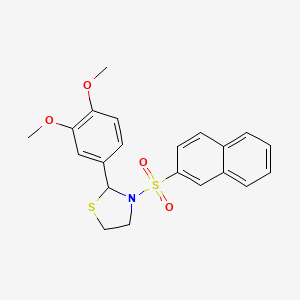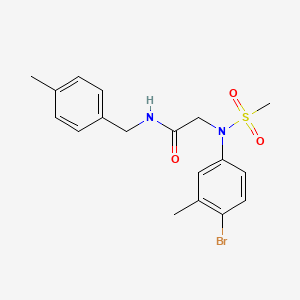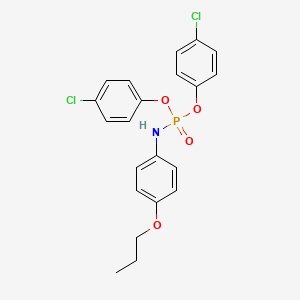![molecular formula C18H27N3O2 B4951584 1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone](/img/structure/B4951584.png)
1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a piperidine ring and an ethanone group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-(4-Methoxyphenyl)piperazine: This intermediate is synthesized by reacting 4-methoxyaniline with piperazine in the presence of a suitable catalyst.
Formation of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidine: The intermediate is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.
Formation of this compound: Finally, the piperidine derivative is reacted with ethanone to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or piperidine rings are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as a modulator of biological pathways and as a probe for studying receptor-ligand interactions.
Medicine: The compound shows promise as a therapeutic agent for the treatment of neurological disorders, cardiovascular diseases, and psychiatric conditions due to its interaction with specific receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an antagonist or agonist at certain receptors, leading to changes in cellular signaling and physiological responses.
Comparación Con Compuestos Similares
1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone can be compared with other piperazine derivatives, such as:
Trazodone: An antidepressant that also contains a piperazine ring.
Naftopidil: Used for the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
These compounds share structural similarities but differ in their specific functional groups and pharmacological activities
Propiedades
IUPAC Name |
1-[4-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15(22)19-9-7-17(8-10-19)21-13-11-20(12-14-21)16-3-5-18(23-2)6-4-16/h3-6,17H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQCEODZPEKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4951519.png)
methanone](/img/structure/B4951525.png)
![5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-methylbenzamide](/img/structure/B4951526.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4951529.png)





![1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B4951593.png)
![1-(3-Chlorophenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine](/img/structure/B4951602.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide](/img/structure/B4951609.png)
![7-tert-butyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4951610.png)
![4-(4-fluorophenyl)-1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B4951618.png)
